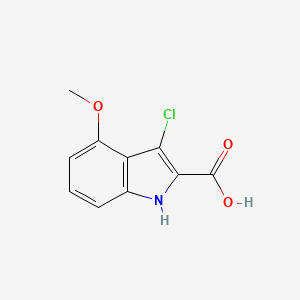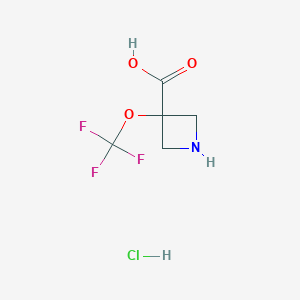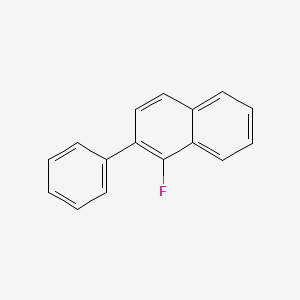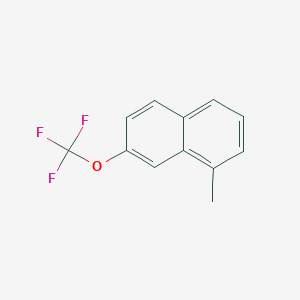![molecular formula C11H9ClN2O B11882386 8-Chloro-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one CAS No. 5565-76-4](/img/structure/B11882386.png)
8-Chloro-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one is a heterocyclic compound belonging to the indole family. This compound is of significant interest due to its potential biological activities, particularly in medicinal chemistry. It is structurally characterized by a chloro-substituted indole ring fused with a tetrahydropyridine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one typically involves the Fischer indole synthesis. This method uses phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloro-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide.
Major Products
The major products formed from these reactions include various substituted indoles and tetrahydroindoles, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
8-Chloro-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 8-Chloro-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets. It is known to bind to enzymes and receptors, inhibiting their activity. Molecular docking studies have shown that it can fit into the active sites of enzymes, blocking their function and leading to the inhibition of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Another indole derivative with similar biological activities.
6-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one: A closely related compound with a different chloro substitution pattern.
Uniqueness
8-Chloro-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one is unique due to its specific chloro substitution, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for developing new pharmaceuticals with targeted activities.
Propriétés
Numéro CAS |
5565-76-4 |
|---|---|
Formule moléculaire |
C11H9ClN2O |
Poids moléculaire |
220.65 g/mol |
Nom IUPAC |
8-chloro-2,3,9,9a-tetrahydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C11H9ClN2O/c12-8-3-1-2-6-7-4-5-13-11(15)10(7)14-9(6)8/h1-4,10,14H,5H2,(H,13,15) |
Clé InChI |
SXQXFBWPESOCKS-UHFFFAOYSA-N |
SMILES canonique |
C1C=C2C(C(=O)N1)NC3=C2C=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11882350.png)





![N-[2-(7H-purin-6-ylamino)ethyl]acetamide](/img/structure/B11882374.png)
